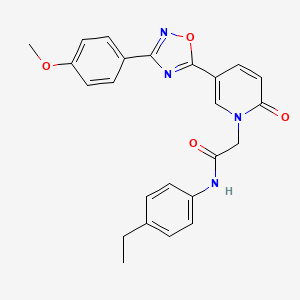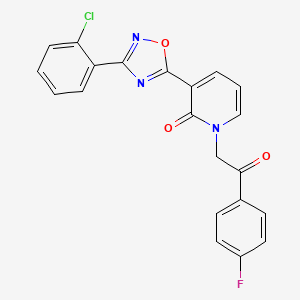
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H13ClFN3O3 and its molecular weight is 409.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
- Compounds structurally similar to the target molecule have been synthesized and structurally characterized, providing insights into their molecular conformations and potential applications in material science and pharmacology. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds with complex molecular structures, indicating the potential for diverse applications in chemical synthesis and analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Potential
- Several studies have focused on similar compounds for their potential as anticancer agents. For example, Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of a structurally related compound and evaluated their anticancer activity against human cancer cell lines (Vinayak, Sudha, & Lalita, 2017). Additionally, Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (Zhang et al., 2005).
Antibacterial and Antimicrobial Activity
- Research has also been conducted on the antibacterial and antimicrobial properties of compounds with similar structures. Hu et al. (2005) synthesized and evaluated the antibacterial activity of polyheterocycles, including those with 1,2,4-oxadiazole components, demonstrating their potential in developing new antibacterial drugs (Hu et al., 2005).
Herbicidal Activity
- The herbicidal properties of compounds with similar molecular structures have been investigated. Tajik and Dadras (2011) synthesized novel phenoxypyridines with a 1,3,4-oxadiazole ring and examined their herbicidal activity against various plants, indicating potential agricultural applications (Tajik & Dadras, 2011).
Molecular Docking and Pharmacological Assessments
- Molecular docking studies and pharmacological assessments have been conducted on structurally related compounds. Karpina, Kovalenko, and colleagues (2019) synthesized 1,2,4-oxadiazol-containing compounds and conducted molecular docking studies, suggesting their potential in pharmaceutical research (Karpina et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O3/c22-17-6-2-1-4-15(17)19-24-20(29-25-19)16-5-3-11-26(21(16)28)12-18(27)13-7-9-14(23)10-8-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMNAZDLPXSDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
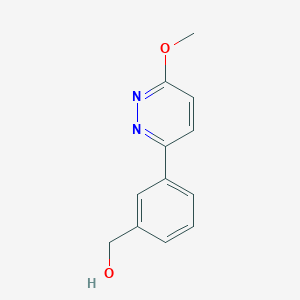
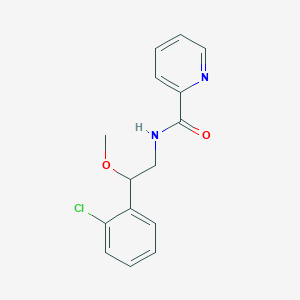
![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
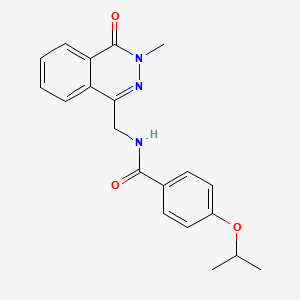
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)
![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)

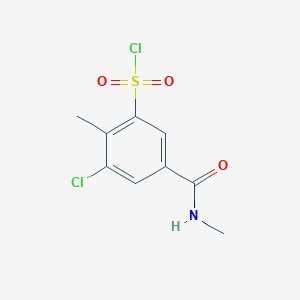
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

